2,4-Octadien-1-ol, (2E,4E)-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18409-20-6 |

|---|---|

Molekularformel |

C8H14O |

Molekulargewicht |

126.20 g/mol |

IUPAC-Name |

(2Z,4E)-octa-2,4-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6- |

InChI-Schlüssel |

LMBAOEUOOJDUBP-DEQVHDEQSA-N |

SMILES |

CCCC=CC=CCO |

Isomerische SMILES |

CCC/C=C/C=C\CO |

Kanonische SMILES |

CCCC=CC=CCO |

Siedepunkt |

75.00 °C. @ 0.50 mm Hg |

Dichte |

0.864-0.874 |

Andere CAS-Nummern |

18409-20-6 |

Physikalische Beschreibung |

Colourless liquid; green aroma |

Löslichkeit |

Insoluble in water; soluble in fat soluble (in ethanol) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

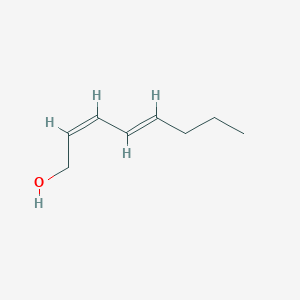

(2E,4E)-octa-2,4-dien-1-ol IUPAC name and structure

An In-Depth Technical Guide to (2E,4E)-octa-2,4-dien-1-ol

Abstract

(2E,4E)-octa-2,4-dien-1-ol is a conjugated fatty alcohol with significance in the fields of flavor chemistry, organic synthesis, and potentially as a bioactive molecule. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications. Tailored for researchers and drug development professionals, this document elucidates the structural characteristics and provides actionable protocols, grounding its claims in authoritative scientific sources.

Molecular Identification and Structure

IUPAC Nomenclature and Synonyms

The unequivocally correct IUPAC name for this compound is (2E,4E)-octa-2,4-dien-1-ol .[1] The locants '2' and '4' denote the starting positions of the two double bonds along the eight-carbon (octa-) chain. The stereochemical descriptor '(2E,4E)-' specifies that both double bonds possess an E (entgegen, or trans) configuration, where the highest priority substituents are on opposite sides of the double bond. The '-1-ol' suffix indicates a primary alcohol functional group at the first carbon position.

The compound is also known by several synonyms, including:

Chemical Structure and Classification

(2E,4E)-octa-2,4-dien-1-ol is an aliphatic, polyunsaturated primary alcohol.[1] It belongs to the class of organic compounds known as fatty alcohols, which are characterized by an aliphatic chain of at least six carbon atoms.[3] The key structural features are the C8 hydrocarbon backbone, the conjugated diene system (C2=C3-C4=C5), and the primary alcohol group (-CH₂OH) at the C1 position.

The planarity of the conjugated diene system significantly influences the molecule's chemical reactivity and spectroscopic properties.

Caption: 2D representation of (2E,4E)-octa-2,4-dien-1-ol highlighting key functional groups.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties is presented below. This data is critical for designing experimental conditions, including solvent selection, purification methods, and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1] |

| Physical Form | Colorless liquid | [1] |

| Aroma Profile | Green, Savory | [1] |

| Solubility | Insoluble in water; Soluble in fat | [1] |

| Purity (Typical) | >93% | |

| Storage Conditions | 2-8°C, sealed in dry conditions |

Spectroscopic Profile (Predicted)

While experimental spectra should be acquired for definitive structural confirmation, the expected spectroscopic features are as follows:

-

¹H NMR: Resonances for vinylic protons (C2-H, C3-H, C4-H, C5-H) are expected in the δ 5.5-6.5 ppm region, exhibiting complex splitting patterns due to cis and trans couplings. The methylene protons adjacent to the oxygen (-CH₂OH) would appear around δ 4.1-4.3 ppm. The terminal methyl group (C8-H₃) would be an upfield triplet around δ 0.9 ppm. The hydroxyl proton (-OH) will present as a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR: Carbon signals for the sp² hybridized carbons of the diene would appear in the δ 120-140 ppm range. The carbon of the primary alcohol (-CH₂OH) would be found around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy: A strong, broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol group. C=C stretching vibrations for the conjugated diene would appear around 1600-1650 cm⁻¹. A strong C-O stretching band is expected near 1050 cm⁻¹.

Synthesis and Methodologies

A prevalent and reliable method for the synthesis of (2E,4E)-octa-2,4-dien-1-ol is the selective reduction of the corresponding α,β-unsaturated aldehyde, (2E,4E)-octa-2,4-dienal.

Rationale for Reagent Selection

The primary challenge in this synthesis is the chemoselective reduction of the aldehyde functional group in the presence of a reducible conjugated diene system.

-

Sodium borohydride (NaBH₄): This is often the reagent of choice for its mild nature and high selectivity for aldehydes and ketones over less reactive functional groups like alkenes. It offers a cost-effective and operationally simple pathway. The use of a protic solvent like ethanol or methanol is typical.

-

Diisobutylaluminium hydride (DIBAL-H): This is a more powerful reducing agent but can be used at low temperatures (e.g., -78 °C) to achieve high selectivity for the reduction of aldehydes. It is particularly useful if the starting material is an ester that needs to be reduced directly to the alcohol.

The following protocol details the reduction using sodium borohydride.

Caption: Workflow for the synthesis of (2E,4E)-octa-2,4-dien-1-ol via selective reduction.

Experimental Protocol: Reduction of (2E,4E)-octa-2,4-dienal

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add (2E,4E)-octa-2,4-dienal (1.0 eq).

-

Dissolve the aldehyde in a suitable solvent, such as methanol or ethanol (approx. 0.2 M concentration).

-

Place the flask in an ice-water bath to cool the solution to 0 °C. Causality: Cooling is essential to control the exothermicity of the borohydride reduction and to minimize potential side reactions.

-

-

Reduction:

-

In a separate beaker, prepare a solution of sodium borohydride (NaBH₄, 1.1 eq) in a small amount of cold water. Self-Validation: Using a slight excess of the reducing agent ensures complete conversion of the starting aldehyde.

-

Add the NaBH₄ solution dropwise to the stirring aldehyde solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Once complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the bubbling (hydrogen gas evolution) ceases and the solution is slightly acidic (pH ~5-6). Trustworthiness: This step neutralizes the basic reaction mixture and destroys any excess NaBH₄.

-

-

Extraction and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude alcohol using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain the pure (2E,4E)-octa-2,4-dien-1-ol.

-

Applications and Significance

Flavor and Fragrance Industry

The primary industrial application of (2E,4E)-octa-2,4-dien-1-ol is as a flavoring agent.[1][3] It is recognized for its savory and green aroma profile and is used in a variety of food products.[1] Its status is affirmed by its FEMA (Flavor and Extract Manufacturers Association) number, 3956. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and found no safety concerns at current intake levels when used as a flavoring agent.[1]

Precursor in Organic Synthesis

The conjugated diene and primary alcohol functionalities make (2E,4E)-octa-2,4-dien-1-ol a valuable building block in organic synthesis. Similar to other conjugated dienols, it can undergo a variety of transformations:

-

Diels-Alder Reactions: The diene can act as a diene partner in [4+2] cycloaddition reactions to form six-membered rings, a cornerstone of complex molecule synthesis.[4]

-

Oxidation: The primary alcohol can be selectively oxidized back to the aldehyde ((2E,4E)-octa-2,4-dienal) using mild reagents like manganese dioxide (MnO₂) or to the corresponding carboxylic acid ((2E,4E)-octa-2,4-dienoic acid) with stronger oxidants.[4][5]

-

Derivatization: The hydroxyl group can be easily converted to esters, ethers, or leaving groups for subsequent substitution reactions.[4]

Biological and Research Context

As a fatty alcohol, (2E,4E)-octa-2,4-dien-1-ol is related to lipid metabolism and may play roles in cell signaling and membrane structure.[3] Its structural motif is found in various natural products. While specific drug development applications are not widely documented, its potential as a synthetic intermediate for creating more complex, biologically active molecules is significant for medicinal chemists.

Safety and Handling

According to available safety data, (2E,4E)-octa-2,4-dien-1-ol is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant and may cause respiratory irritation. It is also a combustible liquid (H227).

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8 °C) away from ignition sources.

References

-

PubChem Compound Summary for CID 6436488, 2,4-Octadien-1-ol, (2E,4E)- . National Center for Biotechnology Information. [Link]

-

FooDB Compound FDB019849, (2E,4E)-2,4-Octadien-1-ol . Food Database. [Link]

-

PubChem Compound Summary for CID 21720841, (2E,4E)-octa-2,4-dien-6-yn-1-ol . National Center for Biotechnology Information. [Link]

-

Substance Details for 2,4-Octadien-1-ol, (2E,4E)- . U.S. Environmental Protection Agency (EPA). [Link]

-

PubChem Compound Summary for CID 12180845, (2Z,4E)-Octa-2,4-dien-1-ol . National Center for Biotechnology Information. [Link]

-

NIST WebBook for 2,4-Octadienal, (E,E)- . National Institute of Standards and Technology. [Link]

-

PubChem Compound Summary for CID 5283329, 2,4-Octadienal, (2E,4E)- . National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 6440741, Octadienoic acid . National Center for Biotechnology Information. [Link]

Sources

- 1. 2,4-Octadien-1-ol, (2E,4E)- | C8H14O | CID 6436488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Showing Compound (2E,4E)-2,4-Octadien-1-ol (FDB019849) - FooDB [foodb.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Octadienoic acid | C8H12O2 | CID 6440741 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of trans,trans-2,4-Octadien-1-ol in Foods

Abstract

trans,trans-2,4-Octadien-1-ol is a C8 volatile compound that contributes significantly to the aroma profile of a diverse range of food products. Characterized by its distinct fatty, waxy, and mushroom-like notes, its presence and concentration are critical determinants of flavor quality. This technical guide provides an in-depth exploration of the natural occurrence of trans,trans-2,4-octadien-1-ol in various foods, elucidates its primary biosynthetic pathway via lipid oxidation, and presents a comprehensive, field-proven methodology for its extraction and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require a technical understanding of this important flavor alcohol.

Introduction: The Sensory Significance of trans,trans-2,4-Octadien-1-ol

trans,trans-2,4-Octadien-1-ol is an eight-carbon, doubly unsaturated primary alcohol. Its sensory profile is complex, often described as having fatty, oily, waxy, and distinctly mushroom-like characteristics, with nuances of chicken, beef, cucumber, and melon at varying concentrations.[1] This compound is recognized as a key aroma constituent in many foods, where it can act as a desirable flavor note or, in some cases, contribute to off-flavors if present in excessive amounts. Understanding its origins and the factors influencing its concentration is paramount for quality control and product development in the food industry. The formation of this and similar volatile compounds is primarily a result of the enzymatic oxidation of polyunsaturated fatty acids.[2]

Natural Occurrence in Food Matrices

trans,trans-2,4-Octadien-1-ol has been identified as a natural volatile component in a wide array of food products. Its presence is intrinsically linked to the lipid composition of the food matrix, specifically the availability of linoleic acid, and the activity of endogenous enzymes.

Table 1: Reported Occurrences of trans,trans-2,4-Octadien-1-ol and Related C8 Compounds in Various Foods

| Food Category | Specific Food Product | Key Related Compounds | Reference Context |

| Fungi | Mushrooms (various species) | 1-Octen-3-ol, 2-Octenal | Often cited as a key "mushroom" aroma compound. |

| Dairy Products | Cheese (e.g., Cheddar, Camembert) | 2,4-Octadienal | Arises from lipid oxidation during ripening. |

| Meat & Poultry | Cooked Beef, Chicken | 2,4-Octadienal, Hexanal | Generated during thermal processing from fat breakdown.[1] |

| Fruits & Vegetables | Tomato, Potato, Cucumber | C6 and C9 Aldehydes/Alcohols | Part of the complex volatile profile from the lipoxygenase pathway.[3][4] |

| Fats & Oils | Heated Vegetable Oils | trans,trans-2,4-Decadienal | Formed during frying and heating of oils rich in linoleic acid.[5][6] |

Note: Direct quantitative data for trans,trans-2,4-octadien-1-ol is often embedded within broader volatile profile studies. The table reflects its established presence and association with its aldehyde precursor, trans,trans-2,4-octadienal.

The Biosynthetic Engine: The Lipoxygenase (LOX) Pathway

The principal mechanism for the biogenesis of trans,trans-2,4-octadien-1-ol in biological tissues is the lipoxygenase (LOX) pathway. This enzymatic cascade utilizes polyunsaturated fatty acids (PUFAs) as its primary substrate.

Causality of the Pathway: The process is initiated when cell damage occurs, for instance, through cutting, blending, or processing of plant or animal tissue.[7] This disruption brings the LOX enzyme, typically sequestered in the cell, into contact with its lipid substrates, such as linoleic acid. Oxygen is then incorporated, triggering a cascade that generates a host of volatile aroma compounds, including C8 alcohols and aldehydes.[2][7]

The key steps are as follows:

-

Lipolysis (Optional): Lipases may first release free fatty acids like linoleic acid from triglycerides.

-

Oxygenation: Lipoxygenase (LOX) catalyzes the dioxygenation of linoleic acid, which contains a cis,cis-1,4-pentadiene structure.[7] This reaction specifically forms 9- and 13-hydroperoxides.

-

Hydroperoxide Cleavage: The unstable hydroperoxides are then cleaved by a hydroperoxide lyase (HPL) enzyme. The cleavage of 9-hydroperoxy-linoleic acid is a critical step that yields C9 aldehydes and other fragments.

-

Isomerization & Reduction: Subsequent enzymatic or non-enzymatic reactions, including isomerization and reduction, can occur. The corresponding aldehyde, trans,trans-2,4-octadienal, is formed, which is then reduced by alcohol dehydrogenase (ADH) to yield trans,trans-2,4-octadien-1-ol.[4]

Sources

- 1. 2,4-octadien-1-ol [thegoodscentscompany.com]

- 2. Role of Lipids in Food Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of lipid content and lipoxygenase on flavor volatiles in the tomato peel and flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

(2E,4E)-2,4-Octadien-1-ol CAS number and identifiers

An In-Depth Technical Guide to (2E,4E)-2,4-Octadien-1-ol for Researchers and Drug Development Professionals

Introduction

(2E,4E)-2,4-Octadien-1-ol is a member of the fatty alcohol class of organic compounds, characterized by an eight-carbon chain containing two trans-configured double bonds and a terminal hydroxyl group.[1] While seemingly a simple molecule, its specific stereochemistry and functional groups make it a compound of significant interest in various scientific domains. Its applications range from being a flavoring agent to a crucial stereospecific building block in the synthesis of complex biologically active molecules, such as insect pheromones.[1][2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of (2E,4E)-2,4-Octadien-1-ol. It moves beyond a simple recitation of facts to explain the causality behind its properties and applications, offering field-proven insights for researchers and developers. We will delve into its chemical identity, physicochemical properties, the critical role of its stereochemistry, synthetic strategies, and key applications, ensuring a thorough understanding for its use in a laboratory and developmental setting.

Part 1: Core Chemical Identity and Identifiers

Precise identification is the cornerstone of any chemical research. Ambiguity in identifiers can lead to costly errors in procurement, experimentation, and regulatory compliance. (2E,4E)-2,4-Octadien-1-ol is cataloged across multiple chemical databases and regulatory lists. The following table consolidates its primary identifiers for unambiguous referencing.

| Identifier | Value | Source |

| CAS Number | 18409-20-6 | [1][4] |

| IUPAC Name | (2E,4E)-octa-2,4-dien-1-ol | [1][4][5] |

| Synonyms | (2E,4E)-2,4-octadien-1-ol, (E,E)-2,4-Octadien-1-ol, trans,trans-2,4-Octadien-1-ol | [2][5] |

| Molecular Formula | C₈H₁₄O | [1][4][6] |

| Molecular Weight | 126.20 g/mol | [4][5] |

| InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6+ | [5] |

| InChIKey | LMBAOEUOOJDUBP-YTXTXJHMSA-N | [5] |

| Canonical SMILES | CCC/C=C/C=C/CO | [5] |

| EC Number | 242-290-3 | [2][5] |

| FEMA Number | 3956 | [6][7] |

Part 2: Physicochemical and Spectroscopic Profile

The physical properties of a compound dictate its handling, storage, and application conditions. For a synthetic chemist, these parameters are critical for designing reaction setups, purification protocols (e.g., distillation), and formulation strategies.

| Property | Value | Source(s) |

| Physical Form | Colorless Liquid | [5] |

| Odor Profile | Green aroma | [5] |

| Boiling Point | 198-199 °C @ 760 mmHg; 75 °C @ 0.5 mmHg | [2] |

| Flash Point | 85.0 °C (185.0 °F) TCC | [2] |

| Density | 0.864 - 0.874 g/cm³ @ 25 °C | [2] |

| Refractive Index | 1.486 - 1.496 @ 20 °C | [2] |

| Solubility | Insoluble in water; Soluble in alcohol and fats | [2][5] |

| logP (o/w) | 2.102 (estimated) | [2] |

Part 3: The Crucial Role of Stereochemistry

The defining feature of this molecule is the trans or E configuration of both double bonds. In biological systems, molecular recognition is exquisitely sensitive to three-dimensional shape. Enzymes and receptors often have chiral pockets that only accommodate specific stereoisomers.[3]

A slight change in geometry, for instance, to the (2E,4Z) isomer, results in a different molecular shape. This seemingly minor alteration can dramatically reduce or eliminate biological activity, particularly in applications like insect pheromone synthesis where the molecule must fit precisely into a specific receptor to elicit a behavioral response.[3] The (2E,4E) isomer is generally more linear and thermodynamically stable than its (Z)-containing counterparts, which can present a challenge for stereoselective synthesis if the (Z) isomer is the desired target.[3]

Caption: Geometric isomers of 2,4-Octadien-1-ol possess distinct shapes.

Part 4: Synthesis, Protocols, and Characterization

The synthesis of dienes with specific stereochemistry requires careful planning. The Wittig reaction and its modifications are powerful tools for this purpose, allowing for the controlled formation of carbon-carbon double bonds.

Conceptual Synthetic Workflow

A common strategy for synthesizing a (E,E)-dienol is through the coupling of two smaller fragments, often an aldehyde and a phosphorus ylide. The choice of a stabilized ylide generally favors the formation of an E-alkene, which is a foundational principle in this synthesis.

Caption: A generalized workflow for the synthesis of (2E,4E)-2,4-Octadien-1-ol.

Experimental Protocol: Stereoselective Synthesis (Conceptual)

The following protocol is a conceptual, self-validating system. Each step includes the rationale and a checkpoint for validation.

Objective: To synthesize (2E,4E)-2,4-Octadien-1-ol via a Wittig olefination followed by reduction.

Step 1: Wittig Reaction - Formation of (2E,4E)-Octa-2,4-dienal

-

Procedure: A solution of propenal (a C3 aldehyde) in an appropriate anhydrous solvent (e.g., THF) is cooled to 0 °C under an inert atmosphere (e.g., Argon). A solution of a C5 stabilized phosphorus ylide, such as (triphenylphosphoranylidene)pent-2-ene, is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Causality: The use of a stabilized ylide is critical. The thermodynamic stability of the E-oxaphosphetane intermediate in the Wittig mechanism preferentially leads to the formation of the (E,E)-dienal product. An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.

-

Validation: Monitor reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde and the appearance of a new, less polar spot indicates product formation.

Step 2: Work-up and Purification of the Aldehyde

-

Procedure: The reaction mixture is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Causality: The aqueous work-up removes water-soluble byproducts and unreacted reagents. Brine wash helps to break any emulsions and further dry the organic layer. Flash chromatography separates the target dienal from triphenylphosphine oxide, a major byproduct of the Wittig reaction.

-

Validation: The purity of the isolated (2E,4E)-Octa-2,4-dienal is confirmed by ¹H NMR spectroscopy, checking for the characteristic large coupling constants (J ≈ 15 Hz) of the trans-vinylic protons.

Step 3: Selective Reduction to the Alcohol

-

Procedure: The purified (2E,4E)-Octa-2,4-dienal is dissolved in a solvent like methanol or ethanol at 0 °C. Sodium borohydride (NaBH₄) is added portion-wise. The reaction is stirred for 1-2 hours.

-

Causality: NaBH₄ is a mild reducing agent that selectively reduces the aldehyde to a primary alcohol without affecting the carbon-carbon double bonds of the conjugated diene system.

-

Validation: Monitor by TLC for the disappearance of the starting aldehyde.

Step 4: Final Work-up and Purification

-

Procedure: The reaction is carefully quenched with water or dilute acid. The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, (2E,4E)-2,4-Octadien-1-ol, is purified by distillation under reduced pressure or column chromatography.

-

Causality: This final purification step ensures the removal of any inorganic salts and byproducts, yielding the high-purity target alcohol.

-

Validation: The final structure and stereochemistry are unequivocally confirmed using a suite of spectroscopic methods: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Part 5: Applications in Research and Industry

-

Flavor and Fragrance: As a food additive, (2E,4E)-2,4-Octadien-1-ol is used as a flavoring agent, prized for its characteristic green notes.[2][5] Its presence can impart fatty notes in fruit and vegetable flavors.[2]

-

Synthetic Chemistry: Its most significant role is as a high-value intermediate. The specific stereochemistry makes it a crucial building block in the synthesis of complex natural products, particularly insect pheromones, where biological activity is directly tied to the correct geometry of the double bonds.[3]

-

Lipid Research: As a fatty alcohol, it is involved in lipid metabolism and transport pathways.[1] While less studied than more common fatty acids and alcohols, it serves as a useful model compound for investigating enzymatic processes involving unsaturated lipid substrates.

Part 6: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Understanding the hazards associated with a chemical is non-negotiable.

| Hazard Class | GHS Code | Description |

| Flammability | H227 | Combustible liquid |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Pictogram | GHS07 | |

| Signal Word | Warning | |

| Storage | Store at 2-8°C in a dry, well-sealed container. |

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

(2E,4E)-2,4-Octadien-1-ol is a molecule whose value is defined by its precise stereochemical configuration. For researchers in organic synthesis, chemical biology, and food science, a deep understanding of its properties, synthetic routes, and handling requirements is essential. This guide provides the foundational knowledge and practical insights necessary to utilize this versatile fatty alcohol effectively and safely in a professional research and development environment.

References

-

FooDB. (2010, April 8). Showing Compound (2E,4E)-2,4-Octadien-1-ol (FDB019849). Retrieved from FooDB website. [Link]

-

U.S. Environmental Protection Agency (EPA). (2023, November 1). 2,4-Octadien-1-ol, (2E,4E)- - Substance Details - SRS. Retrieved from US EPA website. [Link]

-

The Good Scents Company. 2,4-octadien-1-ol. Retrieved from The Good Scents Company website. [Link]

-

ChemBK. (2024, April 10). (2E,4E)-2,4-Octadien-1-ol. Retrieved from ChemBK website. [Link]

-

PubChem. 2,4-Octadien-1-ol, (2E,4E)- | C8H14O | CID 6436488. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

-

Scent.vn. 2,4-Octadienal, (2E,4E)- CAS# 30361-28-5. Retrieved from Scent.vn website. [Link]

-

PubChem. (2Z,4E)-Octa-2,4-dien-1-ol. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Showing Compound (2E,4E)-2,4-Octadien-1-ol (FDB019849) - FooDB [foodb.ca]

- 2. 2,4-octadien-1-ol [thegoodscentscompany.com]

- 3. 2,4-Octadien-1-ol, (2E,4Z)- | Benchchem [benchchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 2,4-Octadien-1-ol, (2E,4E)- | C8H14O | CID 6436488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. (2Z,4E)-Octa-2,4-dien-1-ol | C8H14O | CID 12180845 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to (2E,4E)-2,4-Octadien-1-ol: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectral data for (2E,4E)-2,4-Octadien-1-ol, a conjugated dienol of interest in flavor and fragrance chemistry, as well as a synthon in organic chemistry. A comprehensive understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development for unambiguous identification, purity assessment, and mechanistic studies. In the absence of a complete, publicly available experimental dataset, this guide presents a detailed, predicted spectral analysis grounded in fundamental principles of spectroscopy and data from analogous compounds. This approach provides a robust framework for the structural elucidation of this and similar molecules.

Molecular Structure and Spectroscopic Overview

(2E,4E)-2,4-Octadien-1-ol is an eight-carbon unsaturated alcohol with two conjugated double bonds in the trans configuration. This specific arrangement of functional groups gives rise to a unique and informative spectroscopic fingerprint.

Caption: Molecular structure of (2E,4E)-2,4-Octadien-1-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of (2E,4E)-2,4-Octadien-1-ol in CDCl₃ would exhibit characteristic signals for the olefinic, allylic, and aliphatic protons, as well as the hydroxyl proton.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (zg).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~5.6-6.2 | m | 4H | H2, H3, H4, H5 | |

| ~4.1 | d | 2H | H1 | J = ~6 Hz |

| ~2.0 | q | 2H | H6 | J = ~7 Hz |

| ~1.4 | sextet | 2H | H7 | J = ~7 Hz |

| ~0.9 | t | 3H | H8 | J = ~7 Hz |

| Variable | s (broad) | 1H | OH |

Interpretation of the ¹H NMR Spectrum:

The olefinic protons (H2, H3, H4, and H5) are expected to resonate in the downfield region of approximately 5.6-6.2 ppm due to the deshielding effect of the π-systems. Their signals will appear as a complex multiplet due to coupling with each other. The protons on the carbon bearing the hydroxyl group (H1) are deshielded by the electronegative oxygen atom and are predicted to appear around 4.1 ppm as a doublet, coupling to the H2 proton. The allylic protons (H6) are expected around 2.0 ppm as a quartet, coupling with both the olefinic proton H5 and the methylene protons H7. The remaining aliphatic protons (H7 and H8) will appear further upfield. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. The predicted ¹³C NMR spectrum of (2E,4E)-2,4-Octadien-1-ol would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0-150 ppm.

-

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C4 |

| ~132 | C3 |

| ~129 | C2 |

| ~128 | C5 |

| ~63 | C1 |

| ~35 | C6 |

| ~22 | C7 |

| ~14 | C8 |

Interpretation of the ¹³C NMR Spectrum:

The four sp²-hybridized carbons of the conjugated diene system (C2, C3, C4, and C5) are expected to resonate in the downfield region between 128 and 135 ppm. The carbon attached to the hydroxyl group (C1) is deshielded by the oxygen and is predicted to appear around 63 ppm. The remaining sp³-hybridized carbons of the alkyl chain (C6, C7, and C8) will be found in the upfield region of the spectrum.

Caption: Predicted ¹³C NMR chemical shifts for (2E,4E)-2,4-Octadien-1-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (2E,4E)-2,4-Octadien-1-ol is predicted to show characteristic absorption bands for the hydroxyl group, carbon-carbon double bonds, and carbon-oxygen single bond.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2960, ~2870 | Strong | C-H stretch (alkane) |

| ~1670, ~1650 | Medium, Weak | C=C stretch (conjugated diene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~970 | Strong | =C-H bend (trans-alkene) |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum will be a broad, strong absorption band around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[1][2] The presence of C-H bonds on the double bonds is indicated by a medium intensity peak around 3020 cm⁻¹. The strong peaks in the 2870-2960 cm⁻¹ region are due to the C-H stretching of the alkyl chain.[2] The conjugated C=C double bonds will give rise to one or two absorptions of medium to weak intensity in the 1650-1670 cm⁻¹ region.[3][4][5] A strong band around 1050 cm⁻¹ is expected for the C-O stretching of the primary alcohol.[6] Finally, a strong out-of-plane bending vibration around 970 cm⁻¹ is a key diagnostic peak for the trans configuration of the double bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For (2E,4E)-2,4-Octadien-1-ol, electron ionization (EI) would likely lead to a detectable molecular ion peak and several characteristic fragment ions.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Predicted Mass Spectrum Data:

| m/z | Predicted Identity of Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 108 | [M - H₂O]⁺ |

| 97 | [M - C₂H₅]⁺ |

| 81 | [M - C₃H₇]⁺ |

| 67 | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at m/z 126, corresponding to the molecular weight of C₈H₁₄O. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 108 ([M - 18]⁺).[7][8][9] Cleavage of the alkyl chain can lead to fragment ions at m/z 97 (loss of an ethyl radical) and m/z 81 (loss of a propyl radical). The conjugated diene system can stabilize charge, leading to characteristic fragment ions such as the allyl cation at m/z 41 and other resonance-stabilized carbocations at m/z 55 and 67.[10]

Caption: Predicted fragmentation pathways for (2E,4E)-2,4-Octadien-1-ol in Mass Spectrometry.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile for (2E,4E)-2,4-Octadien-1-ol. The interplay of the hydroxyl group and the conjugated diene system results in a unique set of spectral features that, when analyzed in concert, allow for the unambiguous structural confirmation of this molecule. This guide serves as a valuable resource for researchers and scientists in the identification and characterization of this and structurally related compounds.

References

- Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software.

- OpenOChem Learn. Characteristic IR Absorptions.

- Maricopa Open Digital Press.

- American Chemical Society. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry.

- ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.

- Northern Illinois University - Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups.

- American Chemical Society. (2007, October 23). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts.

- Northern Illinois University. IR Absorption Frequencies.

- UMass OWL. IR Group Frequencies.

- Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).

- PMC. (2022, November 24).

- CASPRE. The 13 C NMR predictor.

- PMC. (2026, February 16).

- Wikipedia.

- Chemistry LibreTexts. (2020, April 29). 20.

- eGyanKosh.

- Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols.

- Benchchem. An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.

- OpenOChem Learn. Alcohols.

- OpenOChem Learn.

- PubChem. 2,4-Octadienal, (2E,4E)-.

- eGyanKosh.

- ChemicalBook. (2025, December 31). (2E,4E)-2,4-Octadienal.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- NIST. 2,4-Octadienal, (E,E)-.

- Chemistry LibreTexts. (2023, August 29).

- NIST. 2,4-Octadienal, (E,E)-.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- LookChem. 2,4-Octadienal.

- MDPI. (2025, January 28).

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Pharmacy 180. Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- INFRARED SPECTROSCOPY (IR).

- AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy.

- Pharmacy 180.

Sources

- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 2. eng.uc.edu [eng.uc.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. pharmacy180.com [pharmacy180.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Note: Stereoselective Synthesis of (2E,4E)-2,4-Octadien-1-ol via Horner-Wadsworth-Emmons Olefination

Abstract

This application note provides a comprehensive and reliable protocol for the stereoselective synthesis of (2E,4E)-2,4-octadien-1-ol, a valuable compound in the flavor and fragrance industry and a key intermediate in the synthesis of complex natural products. The described methodology employs a two-step sequence, beginning with a Horner-Wadsworth-Emmons (HWE) reaction to establish the critical (2E,4E)-diene stereochemistry, followed by a chemoselective reduction of the resulting ester to the target primary alcohol. This guide is intended for researchers, chemists, and process development professionals, offering detailed, step-by-step instructions, mechanistic insights, and expected outcomes to ensure successful and reproducible synthesis.

Introduction and Significance

(2E,4E)-2,4-Octadien-1-ol is an eight-carbon conjugated dienol, classified as a fatty alcohol, that contributes to the sensory profiles of various natural products.[1][2] Its specific E,E-stereochemistry is crucial for its characteristic aroma and biological activity. Precise control over the geometry of the double bonds is a common challenge in organic synthesis. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method for achieving high E-selectivity in the formation of carbon-carbon double bonds.[3][4]

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig reagent counterpart.[3] This leads to several advantages, including reaction with a broader range of aldehydes and ketones and, most importantly, the predominant formation of the thermodynamically favored (E)-alkene.[4][5] Furthermore, the water-soluble phosphate byproduct of the HWE reaction is easily removed during aqueous workup, simplifying product purification.[5]

This protocol details the synthesis of the target alcohol via the intermediate, ethyl (2E,4E)-2,4-octadienoate, which is then reduced using Diisobutylaluminium hydride (DIBAL-H).

Retrosynthetic Analysis and Strategy

The synthetic strategy hinges on the disconnection of the C2-C3 double bond of the target molecule. This retrosynthetic step leads back to a C4 aldehyde (butanal) and a C4 phosphonate ylide derived from triethyl 4-phosphonocrotonate. The HWE reaction between these two fragments is ideal for constructing the (2E,4E)-dienoate system. A subsequent reduction of the ester functionality provides the desired (2E,4E)-2,4-octadien-1-ol.

Synthetic Pathway Overview:

-

Horner-Wadsworth-Emmons Olefination: Reaction of triethyl 4-phosphonocrotonate with butanal using a suitable base (e.g., sodium hydride) to form ethyl (2E,4E)-2,4-octadienoate.

-

Chemoselective Reduction: Reduction of the ethyl ester to the primary alcohol using DIBAL-H at low temperature to prevent over-reduction or reduction of the conjugated diene system.

Experimental Workflow and Logic

The overall experimental process is depicted below. Each major step is designed to ensure high yield and stereoselectivity, with purification stages incorporated to isolate the desired product at each step.

Sources

- 1. Showing Compound (2E,4E)-2,4-Octadien-1-ol (FDB019849) - FooDB [foodb.ca]

- 2. 2,4-Octadien-1-ol, (2E,4E)- | C8H14O | CID 6436488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Application Note: High-Resolution Preparative HPLC Purification of 2,4-Octadien-1-ol

Target Audience: Analytical researchers, process chemists, and drug development professionals. Focus: Stereoisomer resolution, autoxidation prevention, and volatile recovery.

Chromatographic Causality & Mechanistic Rationale

2,4-octadien-1-ol (C₈H₁₄O) is a highly reactive, conjugated dienol that acts as a crucial intermediate in both the biological oxylipin pathway and the semi-synthetic production of targeted pharmaceuticals [1].

The primary challenge in its purification is not merely isolating the alcohol from unreacted starting materials, but resolving its four geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).

The Rationale for Reversed-Phase (RP) C18 Selection: While normal-phase chromatography is traditionally favored for generic cis/trans separations, it suffers from poor reproducibility caused by trace moisture adsorption. Instead, a tightly controlled Reversed-Phase (RP-HPLC) system utilizes the subtle differences in the hydrophobic surface area of the isomers. Because Z (cis) double bonds introduce a "kink" or bend in the aliphatic chain, Z-isomers exhibit a smaller hydrophobic cross-section compared to the highly linear, all-trans (E,E) configuration. Consequently, the bent isomers interact more weakly with the C18 octadecyl chains and elute earlier, while the linear isomers interdigitate strongly and elute later.

The Rationale for Detection:

Standard aliphatic alcohols lack a chromophore, severely limiting UV detection. However, the conjugated π-system of the diene moiety undergoes a highly specific

Fig 1: Mechanistic basis of geometric isomer separation via hydrophobic surface area.

Self-Validating System Design

To prevent the loss of high-value synthetic intermediates, this protocol operates as a self-validating system . Prior to preparative scale-up, an automated System Suitability Test (SST) must be executed.

The system validates itself by injecting an analytical scout sample and calculating the resolution (

-

Logical Gate: If

(baseline resolution), the system software automatically triggers the preparative method. -

Fail-Safe: If

, the system flags column degradation or mobile phase preparation errors, halting the run to prevent irreversible merging of preparative fractions.

Fig 2: Self-validating preparative workflow enforcing continuous quality control.

Step-by-Step Preparative Methodology

Conjugated dienes are highly susceptible to free-radical autoxidation [4], forming hydroperoxides upon prolonged exposure to air and light. Therefore, the entire preparative workflow integrates oxidative safeguards.

Step 1: Sample Preparation

-

Weigh 500 mg of crude 2,4-octadien-1-ol in an amber glass vial to prevent photo-isomerization.

-

Dissolve the crude oil in 5 mL of HPLC-grade Acetonitrile (MeCN).

-

Causality Check: Add Butylated Hydroxytoluene (BHT) to a final concentration of 50 ppm. This quenches any radical propagation during the extended residence times of preparative chromatography.

-

Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: Analytical Scouting & SST

Run the sample through the analytical gradient (see Table 2) using a C18 analytical column (4.6 x 250 mm, 5 µm). Evaluate the chromatogram at 234 nm. Calculate the

Step 3: Preparative Scale-Up

-

Mount a high-density C18 Preparative Column (21.2 x 250 mm, 5 µm).

-

Set the column oven to a strict 25°C. Temperature fluctuations directly alter solvent viscosity and hydrophobic partitioning, destroying isomer resolution.

-

Initiate the Focused Isocratic Gradient (Table 3). By holding the mobile phase at 45% MeCN, we maximize the theoretical plates available for separating the structural isomers.

-

Inject the 5 mL sample.

Step 4: Downstream Fraction Recovery (Overcoming Volatility)

Standard error in standard protocols: Using a rotary evaporator to remove water/MeCN at 40°C under vacuum will co-distill the volatile 2,4-octadien-1-ol, leading to severe product loss.

-

Pool the target fractions containing the purified isomer.

-

Transfer to a separatory funnel and add an equal volume of ultra-pure Pentane (bp 36°C).

-

Perform Liquid-Liquid Extraction (LLE). The hydrophobic 2,4-octadien-1-ol selectively migrates into the pentane layer.

-

Separate and dry the pentane layer over anhydrous

. -

Evaporate the pentane under a gentle stream of Nitrogen gas at room temperature (20°C) . This guarantees 100% recovery of the dienol without thermal degradation.

Quantitative Data Summaries

Table 1: Physicochemical & Detection Parameters

| Parameter | Value / Specification | Rationale / Reference |

| Molecular Weight | 126.20 g/mol | C₈H₁₄O |

| Target Isomer | (2E,4E)-octadien-1-ol | Primary standard in synthetic applications [1] |

| UV Absorption ( | 234 nm | Optimal for tracking conjugated diene bonds[2] |

| Degradation Pathway | Autoxidation / Isomerization | Prevented by amber shielding and 50 ppm BHT [4] |

Table 2: Analytical Scouting Gradient (Method Development)

Column: C18, 4.6 x 250 mm | Flow Rate: 1.0 mL/min | Temp: 25°C

| Time (min) | Water (%) | Acetonitrile (%) | Elution Logic |

| 0.0 | 80 | 20 | Initial focusing of the sample band |

| 15.0 | 20 | 80 | Rapid sweep to identify all retained species |

| 20.0 | 20 | 80 | Column wash (elute highly hydrophobic peroxides) |

| 20.1 | 80 | 20 | Re-equilibration |

Table 3: Focused Preparative Gradient (Isomer Resolution)

Column: C18 Prep, 21.2 x 250 mm | Flow Rate: 20.0 mL/min | Temp: 25°C

| Time (min) | Water (%) | Acetonitrile (%) | Elution Logic |

| 0.0 | 65 | 35 | Load conditions |

| 5.0 | 55 | 45 | Shallow ramp to separation conditions |

| 5.0 to 35.0 | 55 | 45 | Isocratic Hold: Maximizes isomer resolution ( |

| 35.1 | 5 | 95 | High-organic column flush |

| 45.0 | 65 | 35 | Re-equilibration for next injection |

References

-

Title : Compendium of Food Additive Specifications: (E,E)-2,4-Octadien-1-ol. Source : Food and Agriculture Organization of the United Nations (FAO). URL :[Link]

-

Title : A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA) and Conjugated Dienes. Source : American Oil Chemists' Society (AOCS) Lipid Library. URL :[Link]

-

Title : Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Source : MDPI, Molecules. URL :[Link]

-

Title : Improvement of chemical stability of conjugated dienes by chlorine substitution. Source : National Institute of Informatics (NII). URL :[Link]

Laboratory preparation of (2E,4E)-octa-2,4-dien-1-ol from 2,4-octadienal

Application Note: Chemoselective Laboratory Synthesis of (2E,4E)-Octa-2,4-dien-1-ol

Executive Summary & Mechanistic Rationale

The preparation of (2E,4E)-octa-2,4-dien-1-ol from its conjugated precursor, 2,4-octadienal, represents a fundamental challenge in synthetic chemistry: the precise targeting of a carbonyl group without disrupting an adjacent, highly reactive polyunsaturated system. This dienol is a critical intermediate in the synthesis of complex insect pheromones, targeted lipid peroxidation biomarkers, and advanced fragrance profiles.

Standard reductions utilizing sodium borohydride (NaBH₄) in protic solvents often yield mixed products when applied to α,β-γ,δ-unsaturated aldehydes due to competitive 1,4-conjugate additions [3]. To achieve absolute chemoselectivity, this protocol employs the Luche Reduction . By introducing Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the methanolic NaBH₄ system, the reaction dynamics are fundamentally altered through the principles of Hard and Soft Acids and Bases (HSAB) theory [2].

The Causality of the Catalyst: Ce³⁺ functions as a localized Lewis acid, selectively coordinating with the "hard" carbonyl oxygen, thereby increasing its electrophilicity. Simultaneously, Ce³⁺ catalyzes the rapid solvent exchange of NaBH₄ with methanol, generating sodium alkoxyborohydrides (e.g., Na[BH(OMe)₃H]). These substituted hydrides are significantly more electronegative and sterically encumbered, transforming them into "hard" nucleophiles. This hard-hard interaction kinetically drives the 1,2-hydride addition, completely bypassing the "soft" alkene carbons and cleanly yielding the desired allylic/dienic alcohol[2].

Physicochemical Data Comparison

The following parameters provide critical baseline data for mass balance calculations, extraction logic, and analytical verification [1].

| Parameter | 2,4-Octadienal (Reactant) | (2E,4E)-Octa-2,4-dien-1-ol (Product) |

| CAS Number | 5577-44-6 (Isomer mixture/2E,4E) | 18409-20-6 |

| Molecular Formula | C₈H₁₂O | C₈H₁₄O |

| Molecular Weight | 124.18 g/mol | 126.20 g/mol |

| Appearance | Yellow liquid | Colorless to pale yellow liquid |

| Odor Profile | Fatty, intense citrus, green | Pleasant, mild, fatty alcohol |

| Solubility | Insoluble in water; Soluble in MeOH | Insoluble in water; Soluble in EtOAc/MeOH |

| XLogP3 | ~2.1 | ~1.7 |

Mechanistic Pathway

Figure 1: Reaction pathway of the Luche reduction enforcing 1,2-chemoselectivity via HSAB mechanics.

Step-by-Step Laboratory Protocol

Scale: 10.0 mmol (Produces approx. 1.15 g of purified product).

Phase 1: Reaction Setup & Activation

-

Preparation: Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with an inert gas (Argon or N₂) for 5 minutes.

-

Reagent Solvation: Add 1.24 g (10.0 mmol) of (2E,4E)-2,4-octadienal and 3.73 g (10.0 mmol, 1.0 equiv) of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) into the flask.

-

Solvent Addition: Inject 30 mL of anhydrous methanol (MeOH). Stir vigorously for 5 minutes at room temperature until the mixture is completely homogeneous.

-

Causality: Ce³⁺ must fully coordinate with both the methanol solvent and the carbonyl oxygen prior to hydride introduction. This pre-complexation is the critical gating mechanism that sensitizes the carbonyl for hard nucleophilic attack [4].

-

Phase 2: Cryogenic Hydride Delivery

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

-

Hydride Addition: Remove the septum briefly and add 0.38 g (10.0 mmol, 1.0 equiv) of NaBH₄ in small, divided portions over a 10-minute window. Leave a vent needle in the septum after addition.

-

Causality: Sodium borohydride reacts vigorously with methanol to release hydrogen gas (H₂). Portionwise addition at 0 °C controls this exothermic release and prevents thermal Z/E isomerization or degradation of the highly conjugated diene system [4].

-

-

Reaction Maturation: Stir the reaction at 0 °C for 30 minutes.

-

In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The reaction is self-validating: the starting material (Rf ~0.6) will strongly stain under 2,4-Dinitrophenylhydrazine (2,4-DNP), whereas the successful dienol product (Rf ~0.3) is completely blind to 2,4-DNP but stains distinctly purple with Potassium Permanganate (KMnO₄).

Phase 3: Quench & Workup

-

Neutralization: Once TLC confirms complete consumption of the aldehyde, cautiously quench the reaction by adding 15 mL of saturated aqueous Ammonium Chloride (NH₄Cl) dropwise while still at 0 °C.

-

Causality: A mild NH₄Cl quench is strictly utilized over strong acid (like HCl) to hydrolyze the cerium/borate complexes without risking acid-catalyzed allylic dehydration or double-bond migration.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with Diethyl Ether or Ethyl Acetate (3 × 20 mL).

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (keep water bath < 30 °C to preserve volatility).

Phase 4: Purification

-

Chromatography: Purify the crude pale-yellow residue via flash column chromatography on silica gel using a gradient elution of Hexanes:EtOAc (9:1 to 4:1).

-

Yield: Isolate the (2E,4E)-octa-2,4-dien-1-ol fractions and concentrate to yield the pure product. (Typical isolated yields under these conditions range from 85% to 92%).

References

-

National Center for Biotechnology Information. "2,4-Octadien-1-ol, (2E,4E)-" PubChem Compound Summary for CID 6436488. Retrieved March 9, 2026, from[Link]

-

Wikipedia contributors. "Luche reduction" Wikipedia, The Free Encyclopedia. Retrieved March 9, 2026, from [Link]

-

Orgosolver. "NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps". Orgosolver Reaction Database. Retrieved March 9, 2026, from [Link]

-

Asano, R. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Master Organic Chemistry. Retrieved March 9, 2026, from[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing (2E,4E)-2,4-Octadien-1-ol Synthesis Yields

Overview & Mechanistic Summary

(2E,4E)-2,4-octadien-1-ol is a critical intermediate extensively used in the synthesis of natural products, insect pheromones, and complex flavoring agents[1]. The most direct synthetic route relies on the stereoselective reduction of its precursor, the α,β-unsaturated aldehyde (2E,4E)-2,4-octadienal[2].

Despite the apparent simplicity of reducing an aldehyde to a primary alcohol, chemists frequently encounter yield-limiting issues such as 1,4-conjugate reduction (over-reduction), stereochemical isomerization, or unexpected reagent traps[3]. As your Senior Application Scientist, I have compiled this troubleshooting guide to provide field-proven insights into the causality behind these failures, alongside a self-validating methodology to guarantee high-yield, purely 1,2-selective synthesis.

Quantitative Data: Yield vs. Reaction Methodology

Selecting the right reducing agent is the single most important variable for this transformation. The table below summarizes expected yields and side-reactions based on standard laboratory methodologies:

| Reducing Agent & Conditions | Main Product | Expected Yield | Primary Limitation / Side Reaction |

| NaBH₄ / MeOH (Room Temp) | (2E,4E)-2,4-octadien-1-ol | 60–75% | Formation of saturated alcohol byproducts (1,4-reduction)[3]. |

| NaBH₄ / CeCl₃·7H₂O / MeOH (Luche) | Dimethyl Acetal | <5% | Reagent Trap: Aldehyde undergoes rapid acetalization instead of reduction[4]. |

| NaBH₄ / EtOH (0 °C) | (2E,4E)-2,4-octadien-1-ol | 80–85% | Requires strict temperature and time control to minimize 1,4-reduction[5]. |

| DIBAL-H / Toluene (-78 °C) | (2E,4E)-2,4-octadien-1-ol | 92–98% | Requires an inert atmosphere and cryogenic handling; ensures stereoretention[6]. |

Troubleshooting Guide & FAQs

Q1: To prevent 1,4-reduction, I utilized Luche reduction conditions (NaBH₄ + CeCl₃ in MeOH). Why did my yield of (2E,4E)-2,4-octadien-1-ol drop to near zero? Expert Insight: This is a classic mechanistic trap in synthetic chemistry. While the Luche reduction is the gold standard for achieving pure 1,2-reduction of α,β-unsaturated ketones, it fails completely for α,β-unsaturated aldehydes like 2,4-octadienal[7]. In the presence of methanol as a solvent, the Lewis acidic cerium(III) chloride catalyzes the rapid formation of a dimethyl acetal from the aldehyde[8]. Because acetals are completely inert to sodium borohydride, your starting material becomes "locked" and cannot be reduced[4]. The Fix: For α,β-unsaturated aldehydes, completely omit the CeCl₃[5]. If regioselectivity remains an issue, switch to DIBAL-H.

Q2: I am using standard NaBH₄ in methanol, but my NMR spectra show up to 15% of saturated alcohols. How can I eliminate this 1,4-reduction byproduct? Expert Insight: The hydride ion (H⁻) delivered by NaBH₄ acts as a relatively "soft" nucleophile[3]. While aldehydes are highly electrophilic and react quickly at the carbonyl carbon (1,2-addition), the extensive conjugated diene system of 2,4-octadienal provides an attractive "soft" electrophilic site at the β-carbon. This thermodynamic reality allows for a competing 1,4-conjugate reduction pathway[3][9]. The Fix: You must kinetically favor the 1,2-addition.

-

Solvent Swap: Switch from methanol to ethanol to slow down the overall reaction rate and lower the exotherm[10].

-

Thermal Control: Run the reaction strictly at 0 °C[5].

-

Use the DIBAL-H Standard: For flawless chemoselectivity, use Diisobutylaluminium hydride (DIBAL-H) at -78 °C. DIBAL-H is a bulky, electrophilic reducing agent that coordinates strongly to the carbonyl oxygen, delivering the hydride exclusively in a 1,2-fashion[6].

Q3: My isolated 2,4-octadien-1-ol lost its stereochemical integrity, showing E,Z and Z,E isomers rather than pure E,E. What caused this? Expert Insight: While the (2E,4E) stereochemistry is thermodynamically preferred, the conjugated double bonds are susceptible to isomerization when exposed to elevated temperatures, UV light, or prolonged contact with Lewis acids during acidic workups[1]. The Fix: Ensure the reaction is shielded from light and strictly run under an argon or nitrogen atmosphere. When utilizing aluminum-based agents like DIBAL-H, rely on the Rochelle salt quench method to isolate the product[5]. Avoid harsh acidic workups (such as 1M HCl), as protonating the allylic alcohol can trigger carbocation-mediated bond rotation and subsequent isomerization.

Step-by-Step Methodology: High-Yield DIBAL-H Reduction Protocol

To guarantee absolute stereoretention and >95% yield of (2E,4E)-2,4-octadien-1-ol, employ the following validated DIBAL-H protocol[6]:

Reagents & Equipment:

-

(2E,4E)-2,4-octadienal (1.0 equiv)

-

DIBAL-H (1.0 M in Toluene, 1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Rochelle salt (Sodium potassium tartrate)

-

Dry ice / Acetone bath (-78 °C)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon and maintain an inert atmosphere.

-

Substrate Loading: Dissolve (2E,4E)-2,4-octadienal in anhydrous DCM (0.2 M concentration). Lower the flask into a dry ice/acetone bath until the internal temperature stabilizes at -78 °C.

-

Reagent Addition: Slowly add the 1.0 M DIBAL-H solution dropwise via syringe over 15–20 minutes. Mechanistic note: Slow addition prevents localized temperature spikes that could initiate stereochemical isomerization.

-

Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. Monitor completion via TLC (Hexanes:EtOAc, 4:1).

-

Quenching: Quench the reaction safely at -78 °C by slowly adding 1–2 mL of methanol to destroy the unreacted hydride[5].

-

Workup (Crucial Step): Remove the cooling bath and immediately add a saturated aqueous solution of Rochelle salt (equal in volume to the organic mixture). Stir vigorously at room temperature for 1–2 hours until the biphasic mixture turns completely clear. Mechanistic note: The tartrate ligand tightly chelates the aluminum salts, effectively preventing emulsion formation and avoiding Lewis-acid catalyzed degradation of the delicate diene.

-

Isolation: Extract the aqueous layer with DCM (3×). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure E,E-allylic alcohol.

Mechanistic Logic & Reaction Pathways

The diagram below maps the divergent synthetic pathways based on your chosen reducing agent, specifically highlighting the Luche acetalization trap[4][8] and the successful DIBAL-H vector.

Mechanistic divergence in the reduction of (2E,4E)-2,4-octadienal, demonstrating the Luche acetalization trap.

References

- Title: Chemistry and analysis of HNE and other prominent carbonyl compounds Source: Ovid URL

- Title: 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol Source: Benchchem URL

- Title: 2,4-Octadien-1-ol, (2E,4Z)

- Title: NaBH4 Reduction: Aldehyde/Ketone to Alcohol Source: Orgosolver URL

- Title: Luche reduction Source: Wikipedia URL

- Title: How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4?

- Title: Reduction of a ketone in the presence of an aldehyde Source: ECHEMI URL

- Title: Continuous Flow Process for Carbonyl and α,β-Unsaturated Carbonyl Compounds Reduction Using NaBH4 Solutions Source: ACS Publications URL

- Title: Luche Reduction Source: TCI Chemicals URL

- Title: Sodium Borohydride (NaBH4)

Sources

- 1. 2,4-Octadien-1-ol, (2E,4Z)- | Benchchem [benchchem.com]

- 2. ovid.com [ovid.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. orgosolver.com [orgosolver.com]

- 6. 7-Methoxy-5,7-dimethyl-2,4-octadien-1-ol | 94278-35-0 | Benchchem [benchchem.com]

- 7. Luche Reduction | TCI AMERICA [tcichemicals.com]

- 8. Luche reduction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimization of Reaction Conditions for Stereoselective Dienol Synthesis

Welcome to the technical support center for the stereoselective synthesis of dienols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The 1,3-dienol motif is a crucial structural element in numerous natural products and pharmaceutical agents, making its stereocontrolled synthesis a significant objective in modern organic chemistry.[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work. The guidance provided herein is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Stereoselectivity (Poor Diastereo- or Enantioselectivity)

Question: My reaction is producing a nearly 1:1 mixture of diastereomers/enantiomers. What factors should I investigate to improve the stereoselectivity?

Answer:

Low stereoselectivity is a frequent hurdle in dienol synthesis, and it can often be traced back to several key reaction parameters. A systematic approach to optimizing these conditions is crucial for achieving the desired stereochemical outcome.

1. Temperature Control is Critical:

The temperature of your reaction can have a profound impact on stereoselectivity.[3] Generally, lower temperatures favor the kinetic product, which is often the desired stereoisomer. This is because at lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher degree of stereocontrol. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamic product, leading to a mixture of isomers.[3]

-

Actionable Advice:

-

If your current reaction is run at room temperature or above, try lowering the temperature incrementally (e.g., to 0 °C, -20 °C, -40 °C, or even -78 °C).

-

Be aware that in some rare cases, a reversal of enantioselectivity has been observed at different temperatures, although the exact mechanism for this is not always clear.[4][5]

-

2. Solvent Effects and Polarity:

The choice of solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome. Solvent polarity, coordinating ability, and even viscosity can play a role.

-

Causality: Non-polar solvents often favor more organized, compact transition states, which can enhance stereoselectivity. Polar aprotic solvents can solvate cations, potentially disrupting chelation control that may be crucial for stereoselectivity. Protic solvents can engage in hydrogen bonding, which can either enhance or disrupt the desired stereochemical pathway.[6]

-

Actionable Advice:

-

Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, diethyl ether).

-

If using a Lewis acid catalyst, consider less coordinating solvents to minimize competition for the catalyst.

-

In some cases, a mixture of solvents can provide the optimal balance of properties. For instance, adding toluene to a more polar solvent like diethyl ether has been shown to improve both yield and stereoselectivity in certain reactions.[6]

-

3. Catalyst and Ligand Optimization:

For catalyzed reactions, the choice of catalyst and ligand is paramount. The chiral environment created by the ligand is often the primary source of stereochemical induction.

-

Actionable Advice:

-

Catalyst Loading: Systematically vary the catalyst loading. While higher loading might increase the reaction rate, it can sometimes lead to decreased selectivity.

-

Ligand Screening: If using a chiral ligand, screen a library of ligands with different steric and electronic properties. Even subtle changes to the ligand backbone can have a dramatic effect on the enantiomeric excess (ee) or diastereomeric ratio (dr).

-

Counterion Effects: In metal-catalyzed reactions, the counterion of the metal salt can influence the Lewis acidity of the catalyst and its coordination geometry, thereby affecting stereoselectivity.[6]

-

4. The Role of Additives:

Additives can have a surprisingly significant impact on stereoselectivity.[7]

-

Protic Additives: In some copper-catalyzed reactions, the presence of a small amount of a protic additive like water or an alcohol can accelerate the reaction and significantly improve stereoselectivity.[6]

-

Basic Additives: In palladium-catalyzed dienylation reactions, the choice of base can be critical for achieving high stereoselectivity.[7] For example, potassium carbonate has been shown to influence the stereochemical outcome.[7]

Experimental Workflow for Optimizing Stereoselectivity:

Caption: Iterative workflow for troubleshooting low stereoselectivity.

Issue 2: Poor Reaction Yield

Question: My reaction has high stereoselectivity, but the yield of the desired dienol is very low. How can I improve the conversion?

Answer:

Low yield in the presence of good stereoselectivity suggests that the desired reaction pathway is favorable but inefficient. The following factors should be considered:

1. Catalyst Activity and Deactivation:

The catalyst may not be active enough or could be deactivating over the course of the reaction.

-

Causality: Impurities in starting materials or solvents (e.g., water, oxygen) can poison the catalyst.[8] For palladium(II) precatalysts, incomplete reduction to the active Pd(0) species can be an issue.[8]

-

Actionable Advice:

-

Ensure all reagents and solvents are pure and anhydrous. Degas solvents to remove oxygen.

-

Consider increasing the catalyst loading incrementally.

-

If using a precatalyst, ensure the conditions are suitable for its activation.

-

Experiment with a different, more robust catalyst or ligand system.[8]

-

2. Reaction Concentration and Stoichiometry:

The concentration of your reactants can influence the reaction rate.

-

Actionable Advice:

-

Try running the reaction at a higher concentration to favor bimolecular reactions.

-

If one of the starting materials is prone to decomposition or side reactions, consider adding it slowly over the course of the reaction.

-

Ensure the stoichiometry of your reagents is correct.

-

3. Inadequate Reaction Time or Temperature:

The reaction may simply not have proceeded to completion.

-

Actionable Advice:

4. Substrate-Related Issues:

The structure of your starting materials can sometimes hinder the reaction.

-

Causality: Steric hindrance around the reactive site can slow down the reaction. Electronic effects of substituents on the diene or dienophile can also play a significant role.[11][12]

-

Actionable Advice:

-

If possible, consider using a less sterically hindered substrate as a model system to first optimize the reaction conditions.

-

The use of activating groups on the diene or dienophile can sometimes be beneficial.

-

Troubleshooting Logic for Low Reaction Yield:

Caption: Decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my stereoselective dienol synthesis?

A1: The choice of catalyst depends heavily on the specific transformation. For palladium-catalyzed reactions like the Suzuki-Miyaura or Heck couplings to form dienes, palladium(II) acetate with a suitable phosphine ligand is a common starting point.[8] For Diels-Alder reactions, Lewis acids such as those based on copper, bismuth, or aluminum can be effective.[6][13] The selection is often guided by literature precedents for similar substrates.

Q2: Can I monitor the progress of my reaction in real-time?

Q3: What is the best way to purify my dienol product?

A3: Column chromatography is the most common method for purifying dienol products. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your product. After purification, it is essential to thoroughly remove all solvent under reduced pressure, as residual solvent can interfere with subsequent steps.

Q4: My dienol product is unstable. How can I handle it?

A4: Some dienols can be sensitive to air, light, or acid. If you suspect your product is unstable, it is best to work it up and purify it as quickly as possible.[15] Storing the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures can help to prevent decomposition.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling for Diene Synthesis

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add the solvent, the vinyl halide, and the vinylboron compound via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.[8]

-

Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by column chromatography.[8]

Table 1: Representative Conditions for Stereoselective Dienol Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Additive | Typical Stereoselectivity | Reference |

| Asymmetric Diels-Alder | Cu(OTf)₂ / t-Bu-BOX | Et₂O:Toluene (1:1) | -20 to 0 | Water | High ee | [6] |

| Pd-Catalyzed Dienylation | Pd(dba)₂ / dppbz | Toluene | 80 | K₂CO₃ | High E/Z ratio | [7] |

| Carbonyl-ene Reaction | Bi(OTf)₃ (1 mol%) | DCM | Room Temp. | None | High diastereoselectivity | [13] |

| Asymmetric Autocatalysis | Diisopropylzinc | Toluene/Hexane | -44 to 0 | Chiral Alkanol | Temperature-dependent ee | [4] |

References

- Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). Royal Society of Chemistry.

-

Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (2021). Molecules. [Link]

-

Effect of protic additives in Cu-catalysed asymmetric Diels–Alder cycloadditions of doubly activated dienophiles: towards the synthesis of magellanine-type Lycopodium alkaloids. (2014). Organic & Biomolecular Chemistry. [Link]

-

Highly Stereoselective and Catalytic Desulfitative C–O and C–I Dienylation with Sulfolenes: the Importance of Basic Additives. (2015). Angewandte Chemie International Edition. [Link]

-

Highly Stereoselective Hydroxy-Directed Diels−Alder Reaction. (2011). Organic Letters. [Link]

-

Enhanced stereocontrol in Diels-Alder reactions of chiral dienols. (2006). Organic & Biomolecular Chemistry. [Link]

-